Sodium 1-pentanesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Surfactant and Wetting Agent

- SPS acts as an anionic surfactant, meaning it has a negatively charged head group and a nonpolar tail. This characteristic allows it to reduce surface tension at interfaces, making it valuable for various applications.

- In research, SPS can be used as a wetting agent to improve the contact between hydrophobic (water-repelling) materials and aqueous (water-based) solutions. This is particularly useful in studies involving biological membranes, protein analysis, and material characterization. Source: Sigma-Aldrich - [Sodium 1-pentanesulfonate monohydrate: ]

Ion-Pairing Agent in Chromatography

- SPS functions as a reversed-phase ion-pairing agent in High-Performance Liquid Chromatography (HPLC).

- It helps separate analytes (compounds of interest) based on their individual interactions with both the stationary phase (the packing material in the column) and the mobile phase (the solvent that flows through the column).

- By influencing the interaction between charged analytes and the stationary phase, SPS can enhance the resolution and separation of specific compounds in complex mixtures, particularly for analyzing proteins and peptides. Source: Fisher Scientific - [Sodium 1-pentanesulfonate monohydrate, HPLC grade, Thermo Scientific Chemicals: ]

Investigating Material Properties

- Researchers have employed SPS to study the effects on the properties of certain materials, such as polyaniline.

- Using techniques like Fourier transform infrared (FTIR) and UV-visible spectroscopy, scientists can analyze how SPS influences the structure and behavior of materials at the molecular level. Source: Sigma-Aldrich - [Sodium 1-pentanesulfonate monohydrate: ]

Sodium 1-pentanesulfonate is an organic compound with the molecular formula and a molecular weight of 174.19 g/mol. It is classified as a sulfonate salt derived from pentanesulfonic acid. This compound appears as a white crystalline powder and is highly soluble in water, making it suitable for various applications in chemical and biological research .

The mechanism of action of SPS depends on its application. As a surfactant, it reduces the surface tension of liquids, allowing for better mixing or wetting of surfaces. In ion-pair chromatography, SPS interacts with charged molecules, altering their retention time on the chromatography column, leading to improved separation [].

Sodium 1-pentanesulfonate is primarily utilized as a base in the Suzuki coupling reaction, which is significant in organic synthesis for forming carbon-carbon bonds. In this reaction, it facilitates the coupling of aryl or vinyl boronic acids with halides, leading to the formation of biaryl compounds. Additionally, it serves as a surfactant in drug release studies, particularly in water-in-oil-in-water multiple emulsion processes .

Sodium 1-pentanesulfonate can be synthesized through various methods, including:

- Neutralization Reaction: Reacting pentanesulfonic acid with sodium hydroxide or sodium carbonate results in sodium 1-pentanesulfonate.

- Ion Exchange: Using ion-exchange techniques to convert pentanesulfonic acid into its sodium salt form.

- Direct Sulfonation: Sulfonating pentane using sulfur trioxide or chlorosulfonic acid followed by neutralization with sodium hydroxide .

Sodium 1-pentanesulfonate has several applications across different fields:

- Organic Synthesis: As a base in Suzuki coupling reactions.

- Analytical Chemistry: Utilized in reverse-phase high-performance liquid chromatography (RP-HPLC) and micellar electrokinetic chromatography for analyzing pharmaceuticals and small organic molecules.

- Pharmaceutical Research: Acts as a surfactant in drug formulation studies to enhance drug release profiles from emulsions .

Interaction studies involving sodium 1-pentanesulfonate often focus on its role as a surfactant and stabilizing agent. It can influence the solubility and stability of various compounds in solution, which is critical for drug delivery systems. Its interactions with biological membranes may also be explored to understand its potential effects on cellular uptake of drugs or other compounds .

Sodium 1-pentanesulfonate shares structural similarities with other sulfonates and sulfonic acids. Here are some comparable compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Unique Features |

|---|---|---|---|

| Sodium 1-butanesulfonate | C4H9NaO3S | 158.18 | Shorter carbon chain; used similarly in reactions. |

| Sodium 1-hexanesulfonate | C6H13NaO3S | 188.24 | Longer carbon chain; may exhibit different solubility properties. |

| Sodium dodecyl sulfate | C12H25NaO4S | 288.38 | Widely used surfactant; larger hydrophobic tail enhances surfactant properties. |

| Sodium octanesulfonate | C8H17NaO3S | 206.28 | Intermediate chain length; used in various biochemical applications. |

Uniqueness of Sodium 1-Pentanesulfonate

Sodium 1-pentanesulfonate is unique due to its moderate carbon chain length, which balances hydrophobicity and hydrophilicity, making it particularly effective as a surfactant and stabilizer in various

Chemical Nomenclature and Registry Information

Sodium 1-pentanesulfonate is formally designated under the International Union of Pure and Applied Chemistry nomenclature as sodium pentane-1-sulfonate [1] [2]. The compound is registered with the Chemical Abstracts Service under the primary registry number 22767-49-3 [1] [3]. Alternative nomenclature includes 1-pentanesulfonic acid sodium salt, sodium pentanesulfonate, and sodium amylsulfonate [1] [3] [4].

The European Community has assigned the compound the number 245-208-4 under the European Inventory of Existing Commercial Chemical Substances [1] [5]. Additional registry identifiers include the Molecular Design Limited number MFCD00007541 and the Reaxys Registry Number 3725147 [1] [3]. The PubChem Compound Identifier is CID 23664617, while the related PubChem Substance Identifier is 87574562 [1] [3].

| Registry Type | Identifier |

|---|---|

| Chemical Abstracts Service Number | 22767-49-3 [1] |

| European Community Number | 245-208-4 [1] |

| Molecular Design Limited Number | MFCD00007541 [1] |

| Reaxys Registry Number | 3725147 [1] |

| PubChem Compound Identifier | 23664617 [1] |

| PubChem Substance Identifier | 87574562 [1] |

Molecular Formula and Structural Representation

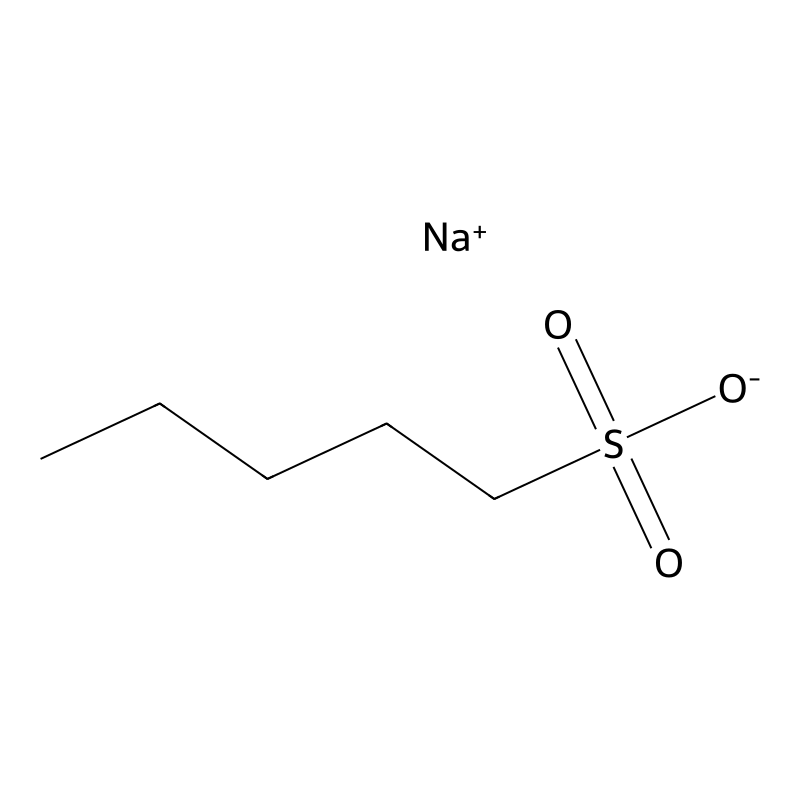

The molecular formula of sodium 1-pentanesulfonate is C₅H₁₁NaO₃S, with a molecular weight of 174.19 grams per mole [1] [2] [3]. The compound exists as an ionic salt consisting of a pentyl chain terminated with a sulfonate group and a sodium counterion [2] [6].

The structural representation reveals a linear five-carbon aliphatic chain with the sulfonate functional group (-SO₃⁻) attached to the terminal carbon atom [1] [7]. The sodium cation (Na⁺) serves as the counterion to balance the negative charge of the sulfonate group [2] [7]. The Simplified Molecular Input Line Entry System representation is [Na+].CCCCCS([O-])(=O)=O [2] [7].

The International Chemical Identifier for the anhydrous form is InChI=1S/C5H12O3S.Na/c1-2-3-4-5-9(6,7)8;/h2-5H2,1H3,(H,6,7,8);;/q;+1/p-1 [7] [8]. The corresponding International Chemical Identifier Key is ROBLTDOHDSGGDT-UHFFFAOYSA-M [2] [7] [9].

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C₅H₁₁NaO₃S [1] |

| Molecular Weight | 174.19 g/mol [1] |

| Exact Mass | 174.032654 Da [6] |

| Monoisotopic Mass | 174.032659 Da [4] |

| Topological Polar Surface Area | 65.58 Ų [6] |

| LogP | 1.80260 [6] |

Crystalline Forms and Hydration States

Sodium 1-pentanesulfonate exhibits multiple crystalline forms depending on hydration conditions [10] [11] [12]. The anhydrous form crystallizes as white crystalline powder with a melting point exceeding 300°C [6] [11] [12]. This form is hygroscopic and readily absorbs moisture from the environment [1] [3] [13].

The monohydrate form, with the formula C₅H₁₃NaO₄S and molecular weight 192.21 grams per mole, represents the most commonly encountered hydrated state [10] [12] [13]. The monohydrate exhibits the Chemical Abstracts Service number 207605-40-1 and maintains similar thermal stability to the anhydrous form [12] [13] [14].

The crystalline structure of the monohydrate incorporates one water molecule per formula unit within the crystal lattice [12] [13] [15]. This hydrated form appears as white to pale yellow crystals that demonstrate enhanced stability under ambient conditions compared to the anhydrous form [13] [14] [15].

| Crystalline Form | Molecular Formula | Molecular Weight | Chemical Abstracts Service Number |

|---|---|---|---|

| Anhydrous | C₅H₁₁NaO₃S [1] | 174.19 g/mol [1] | 22767-49-3 [1] |

| Monohydrate | C₅H₁₃NaO₄S [12] | 192.21 g/mol [12] | 207605-40-1 [12] |

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information for sodium 1-pentanesulfonate [16] [17] [18]. Proton nuclear magnetic resonance spectroscopy in deuterium oxide exhibits characteristic chemical shifts corresponding to the pentyl chain protons [16] [17].

The proton nuclear magnetic resonance spectrum displays a triplet at δ 3.10 parts per million corresponding to the methylene protons adjacent to the sulfonate group [16]. The remaining methylene protons of the pentyl chain appear as multiplets between δ 1.35 and δ 1.55 parts per million [16] [17]. The terminal methyl group produces a characteristic triplet pattern in the aliphatic region [17] [18].

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct chemical shifts for each carbon atom in the pentyl chain [19] [18]. The carbon atom directly bonded to the sulfonate group exhibits the most downfield chemical shift due to the electron-withdrawing effect of the sulfonate functionality [19] [18].

| Proton Environment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₂-SO₃⁻ | 3.10 [16] | Triplet |

| Internal CH₂ | 1.35-1.55 [16] | Multiplet |

| Terminal CH₃ | ~0.9 [17] | Triplet |

Infrared and Raman Spectroscopy

Infrared spectroscopy reveals characteristic absorption bands corresponding to the functional groups present in sodium 1-pentanesulfonate [16] [13] [20]. The sulfonate group produces strong absorption bands at 1180 wavenumbers corresponding to sulfur-oxygen asymmetric stretching and 1040 wavenumbers for sulfur-oxygen symmetric stretching [16] [13].

The aliphatic carbon-hydrogen stretching vibrations appear in the 2800-3000 wavenumber region, with specific bands at 2970 and 2884 wavenumbers [20]. Additional characteristic bands include carbon-hydrogen bending vibrations around 1461 wavenumbers [20].

Raman spectroscopy provides complementary vibrational information, with the sulfonate ion exhibiting a strong peak around 980 wavenumbers corresponding to the symmetric sulfur-oxygen stretch [21]. This peak serves as a diagnostic feature for sulfonate-containing compounds in Raman analysis [21].

| Functional Group | Infrared Frequency (cm⁻¹) | Assignment |

|---|---|---|

| SO₂ asymmetric stretch | 1180 [16] | Sulfonate group |

| SO₂ symmetric stretch | 1040 [16] | Sulfonate group |

| C-H stretch | 2970, 2884 [20] | Alkyl chain |

| C-H bend | 1461 [20] | Alkyl chain |

Mass Spectrometric Analysis

Mass spectrometric analysis of sodium 1-pentanesulfonate provides molecular weight confirmation and fragmentation patterns [22] [23] [24]. The molecular ion peak appears at mass-to-charge ratio 174 for the anhydrous form, corresponding to the loss of the sodium counterion and protonation of the sulfonate group [23] [24].

Electrospray ionization mass spectrometry in negative ion mode typically shows the sulfonate anion at mass-to-charge ratio 173 [23] [24]. Fragmentation patterns include loss of sulfur dioxide (64 mass units) and formation of pentyl fragments [23] [24].

Field desorption mass spectrometry and atmospheric pressure ionization techniques have been employed for accurate mass determination [25] [24]. The exact mass measurement confirms the molecular formula and provides high-resolution structural information [25] [24].

| Ion Type | Mass-to-Charge Ratio | Assignment |

|---|---|---|

| Molecular ion | 174 [23] | [M+H]⁺ |

| Sulfonate anion | 173 [23] | [M-Na]⁻ |

| Fragment | 110 [23] | [M-SO₂-H]⁺ |

Computational Studies of Molecular Structure

Computational chemistry approaches have been applied to understand the molecular structure and properties of sodium 1-pentanesulfonate [26] [27]. Density functional theory calculations provide insights into the electronic structure and conformational preferences of the molecule [26] [27].

Molecular dynamics simulations reveal the behavior of sodium 1-pentanesulfonate in aqueous solution, including ion-pairing interactions and hydration shell structure [26] [27]. These studies demonstrate the amphiphilic nature of the compound, with the hydrophobic pentyl chain and hydrophilic sulfonate head group [26] [27].

Quantum chemical calculations predict molecular geometries, vibrational frequencies, and electronic properties [26] [27]. The calculated parameters show good agreement with experimental spectroscopic data, validating the computational approaches [26] [27].

| Computational Parameter | Calculated Value |

|---|---|

| Topological Polar Surface Area | 85.87 Ų [26] |

| LogP | -0.4088 [26] |

| Hydrogen Bond Acceptors | 2 [26] |

| Hydrogen Bond Donors | 1 [26] |

| Rotatable Bonds | 4 [26] |

Physical State and Morphological Characteristics

Sodium 1-pentanesulfonate exists as a white crystalline powder to crystals under standard conditions [1] [2] [3]. The compound exhibits a white to pale yellow coloration and is characterized as odorless [1] [2]. At 20°C, the material maintains a solid physical state [2] [3] with a well-defined crystalline structure.

The morphological characteristics of sodium 1-pentanesulfonate are consistent with its ionic nature and crystalline arrangement. The compound forms fine, purified crystals when prepared in powder form [4], indicating a regular lattice structure typical of ionic salts. The bulk density of the material is 390 kg/m³ [1] [5], which reflects its crystalline packing efficiency.

| Property | Value |

|---|---|

| Molecular Formula (Anhydrous) | C₅H₁₁NaO₃S [1] [6] |

| Molecular Formula (Monohydrate) | C₅H₁₃NaO₄S [7] [8] |

| Molecular Weight (Anhydrous) | 174.19 g/mol [1] [6] |

| Molecular Weight (Monohydrate) | 192.21 g/mol [7] [8] |

| Physical State at 20°C | Solid [2] [3] |

| Appearance | White crystalline powder to crystals [1] [2] |

| Color | White to pale yellow [1] |

| Odor | Odorless [1] |

| Bulk Density | 390 kg/m³ [1] [5] |

Solubility Profile in Various Solvents

Sodium 1-pentanesulfonate demonstrates excellent solubility in water, which is characteristic of ionic surfactants [1] [2] [9]. The compound readily forms clear, colorless solutions in aqueous media, with documented solubility of 0.5 M at 20°C [1]. Additionally, 10% aqueous solutions at 25°C remain clear and colorless [9] [10], indicating high water solubility across a range of concentrations and temperatures.

The high aqueous solubility is attributed to the ionic nature of the compound, where the sodium cation and the sulfonate anion readily interact with water molecules through ion-dipole interactions [9]. This solubility profile makes sodium 1-pentanesulfonate particularly suitable for applications in aqueous systems, including chromatographic separations and surfactant applications [11] [9].

| Solvent System | Solubility | Temperature | Notes |

|---|---|---|---|

| Water | 0.5 M | 20°C | Clear, colorless solution [1] |

| Water | 10% (w/v) | 25°C | Clear, colorless solution [9] |

| Water (General) | Highly soluble | Various | Readily forms aqueous solutions [9] |

| Organic Solvents | Limited data | Various | Primary use in aqueous systems [9] |

Thermal Properties and Stability Parameters

Sodium 1-pentanesulfonate exhibits excellent thermal stability with a melting point exceeding 300°C [1] [9] [12]. The compound does not decompose under normal storage and handling conditions, maintaining its structural integrity at ambient temperatures [2] [3]. The decomposition temperature occurs above 300°C, indicating substantial thermal stability [1] [12].

The loss on drying measurements reveal that anhydrous sodium 1-pentanesulfonate typically contains ≤2.0% water content when dried at 120°C or 150°C [13] [10]. This low moisture content reflects the compound's stability under standard storage conditions. The sulfonate functional group contributes significantly to the thermal stability, as sulfonates are known to be more thermally stable than sulfates or carboxylates [14].

| Property | Value | Test Conditions |

|---|---|---|

| Melting Point | >300°C | Standard atmospheric pressure [1] [9] |

| Decomposition Temperature | Above 300°C | Thermal analysis [1] |

| Loss on Drying | ≤2.0% | 120°C or 150°C [13] [10] |

| Thermal Stability | Stable | Normal storage conditions [2] |

| Storage Temperature | Ambient | Room temperature recommended [2] |

Acid-Base Behavior and pH Effects

Sodium 1-pentanesulfonate exhibits weak acid behavior in aqueous solutions, with pH values ranging from 5.0 to 7.5 depending on concentration [1] [5] [15]. At 50 g/L concentration at 25°C, the pH ranges from 5.0 to 7.5 [15], while at 100 g/L at 20°C, the pH is 5.5 to 7.5 [1] [5].

The slightly acidic to neutral behavior is consistent with the compound's structure as the sodium salt of a sulfonic acid. The sulfonate group acts as a weak acid, with the sodium ion providing ionic balance [1] [5]. This pH profile makes the compound suitable for use in buffered chromatographic systems and other applications requiring controlled pH conditions [11] [5].

| Concentration | pH Range | Temperature | Behavior |

|---|---|---|---|

| 50 g/L | 5.0 - 7.5 | 25°C | Weak acid behavior [15] |

| 100 g/L | 5.5 - 7.5 | 20°C | Weak acid behavior [1] [5] |

| 0.5 M aqueous | Neutral to slightly acidic | 20°C | Ionic surfactant [1] |

Hygroscopicity and Hydration Behavior

Sodium 1-pentanesulfonate is hygroscopic in nature, readily absorbing moisture from the atmosphere [1] [2] [3]. The compound exists in both anhydrous and monohydrate forms, with the monohydrate containing one molecule of water per molecule of sodium 1-pentanesulfonate [7] [8] [11].

The anhydrous form typically contains less than 1.5% to 2.0% water content [9] [13], while the monohydrate form contains 7-9% water by weight [16], representing the stoichiometric water content. Due to its hygroscopic nature, the compound should be stored in dry conditions with moderate to high moisture sensitivity precautions [2] [3].

| Property | Value | Form |

|---|---|---|

| Hygroscopic Nature | Hygroscopic | Both forms [1] [2] |

| Water Content (Anhydrous) | <1.5% to <2.0% | Anhydrous [9] [13] |

| Water Content (Monohydrate) | 7-9% | Monohydrate [16] |

| Storage Conditions | Dry conditions | Both forms [2] |

| Moisture Sensitivity | Moderate to high | Both forms [2] |

Physical Constants and Reference Data

Sodium 1-pentanesulfonate possesses well-documented physical constants that are essential for identification and characterization purposes. The compound has a density of 1.018 g/cm³ [1] [15] and exact masses of 174.032654 g/mol for the anhydrous form and 192.043224 g/mol for the monohydrate [7] [17].

The polar surface area is 65.58000 Ų [12], reflecting the compound's hydrophilic character, while the LogP value of 1.80260 [12] indicates moderate lipophilicity due to the pentyl chain. These values are consistent with the compound's surfactant properties and its ability to function as an ion-pairing agent in chromatographic applications [11] [9].

| Property | Value | Form |

|---|---|---|

| Density | 1.018 g/cm³ | Anhydrous [1] [15] |

| Exact Mass (Anhydrous) | 174.032654 g/mol | Anhydrous [1] |

| Exact Mass (Monohydrate) | 192.043224 g/mol | Monohydrate [7] [17] |

| Monoisotopic Mass (Anhydrous) | 174.032659 g/mol | Anhydrous [18] |

| Monoisotopic Mass (Monohydrate) | 192.043224 g/mol | Monohydrate [19] |

| Polar Surface Area | 65.58000 Ų | Both forms [12] |

| LogP | 1.80260 | Both forms [12] |

Reference Identifiers:

- CAS Number (Anhydrous): 22767-49-3 [1] [6]

- CAS Number (Monohydrate): 207605-40-1 [7] [8]

- MDL Number: MFCD00007541 [1] [6]

- Beilstein Registry Number: 3725147 [1] [11]

- EINECS Number: 245-208-4 [1] [11]

Spectroscopic Data:

The compound exhibits characteristic UV absorption properties with maximum absorbance values varying by wavelength and solution concentration. At 0.25 M aqueous solutions, the absorbance values are ≤0.1 at 200 nm, ≤0.06 at 210 nm, ≤0.04 at 220 nm, and ≤0.03 at 230 nm [20] [21]. These spectroscopic properties are essential for analytical applications and quality control procedures [13] [20].

| Wavelength (nm) | Maximum Absorbance | Solution Concentration |

|---|---|---|

| 200 | ≤0.1 to ≤0.3 | 0.25 M aqueous [20] |

| 210 | ≤0.06 to ≤0.2 | 0.25 M aqueous [20] |

| 220 | ≤0.04 to ≤0.1 | 0.25 M aqueous [20] |

| 230 | ≤0.03 to ≤0.075 | 0.25 M aqueous [20] |

| 260 | ≤0.01 to ≤0.04 | 0.25 M aqueous [20] |

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 8 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 5 of 8 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant